molecular formula C31H43ClN6O4 B1573891 Tandutinib (MLN518) HCl

Tandutinib (MLN518) HCl

Cat. No.: B1573891
M. Wt: 599.16
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Description

Significance of Aberrant Receptor Tyrosine Kinase Signaling in Pathophysiology

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in regulating a multitude of cellular processes, including growth, differentiation, survival, and metabolism. mdpi.comnih.gov These enzymes function by catalyzing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on target proteins, a process known as phosphorylation. nih.gov This phosphorylation event triggers a cascade of downstream signaling pathways that are essential for maintaining normal cellular homeostasis. nih.gov

However, the signaling pathways regulated by RTKs are often genetically or epigenetically altered in cancer cells. nih.gov This aberrant signaling can be due to mutations, gene amplification, or overexpression of RTKs, leading to their constitutive activation. nih.govnih.govmdpi.com This uncontrolled signaling endows these enzymes with a dominant oncoprotein status, resulting in the malfunctioning of signaling networks that can drive tumor growth, proliferation, and metastasis. nih.govnih.govmdpi.com Consequently, RTKs have become major targets for the development of targeted cancer therapies. mdpi.com

The FMS-like Tyrosine Kinase 3 (FLT3) as a Promising Molecular Target in Hematologic Malignancies

The FMS-like tyrosine kinase 3 (FLT3), a member of the class III receptor tyrosine kinase family, is a key regulator of hematopoiesis. tandfonline.com It is preferentially expressed on the surface of hematopoietic stem cells and plays a significant role in their survival, proliferation, and differentiation. tandfonline.com High levels of FLT3 expression are also found on the blasts of a large percentage of patients with acute myeloid leukemia (AML) and B-lineage acute lymphocytic leukemia (ALL). tandfonline.comashpublications.org

The significance of FLT3 as a therapeutic target in hematologic malignancies is underscored by the high frequency of mutations in the FLT3 gene in AML patients. ashpublications.orgjhoponline.com These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are found in approximately 30% of newly diagnosed AML cases. mdpi.com These mutations lead to the constitutive activation of the FLT3 kinase, promoting uncontrolled cell proliferation and are associated with a poor prognosis. tandfonline.comashpublications.org This makes the inhibition of FLT3 a rational and promising strategy for the treatment of these leukemias. tandfonline.comchop.edu

Overview of Tandutinib (B1684613) (MLN518) HCl as a Kinase Inhibitor in Preclinical Research

Tandutinib (also known as MLN518) is a novel, orally available, quinazoline-based small molecule inhibitor that targets type III receptor tyrosine kinases. drugbank.comashpublications.org It was identified through the screening of chemical libraries and subsequent optimization. ashpublications.org In preclinical studies, Tandutinib has demonstrated potent inhibitory activity against several key kinases implicated in cancer.

Preclinical research has shown that Tandutinib effectively inhibits the autophosphorylation of FLT3, c-KIT, and the platelet-derived growth factor receptor (PDGFR). adooq.comcellgs.comnih.gov By blocking the activity of these kinases, Tandutinib disrupts the downstream signaling pathways that drive cellular proliferation and survival, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells. adooq.comcellgs.comontosight.ai

Detailed Research Findings

Kinase Inhibition Profile

Tandutinib has been characterized as a potent inhibitor of several type III receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinase TargetIC50 (nM)
FLT3220 medchemexpress.comselleckchem.commedchemexpress.com
c-Kit170 medchemexpress.commedchemexpress.com
PDGFRβ200 medchemexpress.commedchemexpress.comcaymanchem.com
CSF-1R3400 selleckchem.comcaymanchem.com
This table shows the in vitro potency of Tandutinib against various kinase targets.

Notably, Tandutinib displays significantly higher potency for FLT3 compared to other kinases like Colony-Stimulating Factor 1 Receptor (CSF-1R), and has shown much greater selectivity for FLT3 over kinases such as Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and Kinase insert Domain Receptor (KDR). selleckchem.com

Effects on FLT3-Mutated Cells

A significant focus of preclinical research has been on the activity of Tandutinib in the context of FLT3 mutations, particularly the internal tandem duplication (ITD) which is common in AML. ashpublications.org

In cell-based assays, Tandutinib has been shown to:

Inhibit the IL-3-independent growth and autophosphorylation of various FLT3-ITD mutants with IC50 values in the range of 10-100 nM. selleckchem.commedchemexpress.com

Inhibit the proliferation of human leukemia cell lines harboring FLT3-ITD mutations with IC50 values around 10 nM. selleckchem.commedchemexpress.com

Induce significant apoptosis in FLT3-ITD-positive AML cell lines, but not in FLT3-ITD-negative cells, highlighting its specificity. selleckchem.com

Preferentially inhibit the growth of blast colonies from AML patients with FLT3-ITD mutations compared to those without the mutation, while not significantly affecting normal hematopoietic progenitor cells. drugbank.comnih.gov

In Vivo Preclinical Studies

Preclinical studies in animal models have provided further evidence for the potential of Tandutinib. In mouse models of FLT3-ITD-positive leukemia, oral administration of Tandutinib led to a significant increase in survival. selleckchem.com These studies also suggested that at effective doses, Tandutinib has manageable effects on normal hematopoiesis. drugbank.com Furthermore, Tandutinib has demonstrated the ability to cross the blood-brain barrier, a significant property for treating malignancies that can affect the central nervous system. medchemexpress.commedchemexpress.com

In a preclinical study using a transgenic medulloblastoma mouse model, Tandutinib, a strong inhibitor of PDGFR-A, was investigated. nih.gov While it reduced tumor cell growth and increased apoptosis in vitro, and decreased tumor cell proliferation in vivo, it did not lead to a reduction in tumor volume at the tested doses. nih.gov

Properties

Molecular Formula

C31H43ClN6O4

Molecular Weight

599.16

Synonyms

N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide hydrochloride

Origin of Product

United States

Preclinical Discovery and Initial Characterization of Tandutinib Mln518 Hcl

Historical Context of First-Generation FLT3 Inhibitor Discovery

The discovery of FMS-like tyrosine kinase 3 (FLT3) in the early 1990s and the subsequent identification of its mutations in a significant subset of patients with Acute Myeloid Leukemia (AML) marked a pivotal moment in the search for targeted cancer therapies. nih.gov FLT3, a member of the class III receptor tyrosine kinase family which also includes KIT and platelet-derived growth factor receptor (PDGFR), plays a crucial role in the normal development of hematopoietic stem cells. nih.govuniversiteitleiden.nlamerigoscientific.com

The identification of activating mutations of FLT3, particularly internal tandem duplication (ITD) mutations in the juxtamembrane domain, in approximately 20-30% of AML patients, established a clear link between aberrant FLT3 signaling and the pathogenesis of the disease. nih.govuniversiteitleiden.nlnih.govdrugbank.com These mutations lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival. universiteitleiden.nl This understanding spurred the development of FLT3 inhibitors as a therapeutic strategy.

The initial wave of these inhibitors, now referred to as first-generation FLT3 inhibitors, often included multi-kinase inhibitors that were not originally designed specifically for FLT3. nih.govuniversiteitleiden.nlacs.orgmdpi.com Compounds like Sunitinib, Midostaurin, and Lestaurtinib were among the first to be investigated for their anti-FLT3 activity. universiteitleiden.nlacs.orgnih.gov While these early inhibitors showed promise in preclinical models and some clinical activity, they were often limited by a lack of specificity, leading to off-target effects, and suboptimal pharmacokinetic properties. nih.govacs.orgmdpi.com This historical backdrop of a clear, genetically defined target in a high-risk leukemia population and the limitations of initial therapeutic efforts created a pressing need for more potent and selective FLT3 inhibitors, setting the stage for the development of second-generation agents like Tandutinib (B1684613).

Derivation of Tandutinib (MLN518) HCl from Chemical Libraries and Subsequent Optimization

Tandutinib (also known as MLN518 or CT53518) was identified through the screening of chemical libraries, followed by a process of chemical optimization. nih.gov This approach allowed for the discovery of a novel chemical scaffold with inhibitory activity against the target kinases.

The initial compound was subsequently modified to enhance its potency, selectivity, and pharmacokinetic properties. This optimization process led to the development of Tandutinib, a piperazinyl quinazoline (B50416) derivative. nih.govnih.gov Preclinical studies demonstrated that Tandutinib is a potent inhibitor of class III receptor tyrosine kinases, including FLT3, c-Kit, and the platelet-derived growth factor receptor (PDGFR). nih.govdrugbank.comnih.gov

In cellular assays, Tandutinib effectively inhibited the autophosphorylation of FLT3-ITD and the proliferation of leukemia cells harboring this mutation. amerigoscientific.commedchemexpress.comselleckchem.comapexbt.com Specifically, it demonstrated the ability to block the growth of cells with FLT3 internal tandem duplication (ITD) mutations, which are common in AML. caymanchem.com The compound was also shown to induce apoptosis in FLT3-ITD-positive AML cell lines. amerigoscientific.commedchemexpress.com Further studies revealed that Tandutinib inhibits downstream signaling pathways, including the MAP kinase and PI3 kinase pathways, which are crucial for cell survival and proliferation. amerigoscientific.commedchemexpress.com

Table 1: In Vitro Inhibitory Activity of this compound

Target Kinase IC₅₀ (nM) Cell Line Effect Reference
FLT3 220 - Potent inhibition selleckchem.comapexbt.commedchemexpress.com
c-Kit 170 - Potent inhibition caymanchem.commedchemexpress.com
PDGFR 200 - Potent inhibition caymanchem.commedchemexpress.com
FLT3-ITD 10-100 Ba/F3 Inhibition of autophosphorylation and cell growth amerigoscientific.commedchemexpress.comselleckchem.com
FLT3-ITD 10 Molm-13, Molm-14 Inhibition of cell proliferation selleckchem.comapexbt.com

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Position of this compound within the Landscape of Quinazoline-Based Kinase Inhibitors

This compound belongs to the quinazoline class of chemical compounds, a scaffold that has proven to be a versatile and effective framework for the development of kinase inhibitors. acs.orgnih.gov The quinazoline core acts as a scaffold that can be chemically modified to achieve specific binding to the ATP-binding pocket of various kinases.

Other well-known quinazoline-based kinase inhibitors include gefitinib (B1684475) and erlotinib, which are primarily inhibitors of the epidermal growth factor receptor (EGFR). While sharing the core quinazoline structure, the specific substitutions on this scaffold dictate the kinase selectivity of each compound.

Tandutinib is distinguished within this class by its potent activity against class III receptor tyrosine kinases, namely FLT3, c-Kit, and PDGFR. nih.govdrugbank.com This multi-targeted profile sets it apart from more selective inhibitors that may target a single kinase. For instance, while it inhibits FLT3, it also demonstrates significant activity against c-Kit and PDGFR, which are implicated in other malignancies. This broader spectrum of activity suggests potential applications beyond FLT3-mutated leukemia. The development of Tandutinib highlights the adaptability of the quinazoline scaffold in generating kinase inhibitors with diverse and specific target profiles.

Molecular and Cellular Mechanisms of Action of Tandutinib Mln518 Hcl

Direct Kinase Target Engagement and Inhibition

Tandutinib (B1684613) is recognized for its potent inhibitory activity against a select group of type III RTKs, primarily FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and KIT. nih.govnih.gov The compound exhibits a high degree of selectivity, with significantly less activity against other kinase families such as EGFR, FGFR, and KDR. selleckchem.com

Table 1: Inhibitory Activity of Tandutinib against Target Kinases

Target Kinase IC₅₀ (μM) Cell-Based IC₅₀ (ng/mL)
FLT3 0.22 medchemexpress.comabmole.com 95 - 122 nih.gov
c-Kit 0.17 medchemexpress.comabmole.com 95 - 122 nih.gov
PDGFRβ 0.20 selleckchem.commedchemexpress.com 95 - 122 nih.gov
CSF-1R 3.43 selleckchem.com N/A

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Inhibition of FLT3 Kinase Activity, Including Internal Tandem Duplication (ITD) and Point Mutations

Tandutinib is a potent antagonist of FLT3, a kinase that is frequently mutated in acute myelogenous leukemia (AML). ashpublications.orgnih.gov Activating mutations of FLT3, which occur in 20% to 30% of AML patients, often involve internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the kinase activation loop. nih.gov These mutations lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation. nih.gov

Tandutinib effectively inhibits the autophosphorylation of both wild-type and mutated FLT3. chemgood.com Research has demonstrated that in Ba/F3 cells, a type of murine pro-B cell line, engineered to express various FLT3-ITD mutants, tandutinib inhibited interleukin-3 (IL-3)-independent cell growth and FLT3-ITD autophosphorylation with IC₅₀ values ranging from 10 to 100 nM. selleckchem.com More specifically, IC₅₀ values of 6 to 17 ng/mL have been reported for the inhibition of FLT3-ITD autophosphorylation in these cell lines. ashpublications.orgnih.gov Furthermore, tandutinib inhibits the proliferation of human leukemia cell lines that are positive for FLT3-ITD mutations, such as Molm-13 and Molm-14, with an IC₅₀ of approximately 10 nM. selleckchem.com This demonstrates a preferential effect on cells driven by the mutated kinase. nih.gov

Modulation of Platelet-Derived Growth Factor Receptor (PDGFRα/β) Kinase Activity

Tandutinib is an inhibitor of both alpha and beta isoforms of the platelet-derived growth factor receptor (PDGFRα/β), which are key regulators of cell growth, proliferation, and angiogenesis. nih.govnih.gov The compound has been shown to inhibit PDGFRβ with an IC₅₀ of 0.20 μM. selleckchem.com In cell-based assays, tandutinib inhibited β-PDGFR with an IC₅₀ value between 95 to 122 ng/mL. nih.gov The inhibition of PDGFR signaling is a potential mechanism by which tandutinib may disrupt tumor angiogenesis. nih.govcancer.gov Dysregulated PDGFR signaling is implicated in various cancers, including glioblastoma and gastrointestinal stromal tumors (GIST). nih.govonclive.com

Inhibition of KIT Receptor Tyrosine Kinase Activity

KIT, another member of the type III RTK family, is also a primary target of tandutinib. nih.gov Tandutinib inhibits c-Kit with an IC₅₀ of 0.17 μM. medchemexpress.comabmole.com Oncogenic mutations in KIT are drivers for several malignancies, including GIST and some cases of AML and systemic mastocytosis. ashpublications.org Tandutinib has demonstrated efficacy against different classes of KIT mutants. It potently inhibits the proliferation and KIT phosphorylation of cells with juxtamembrane mutations, with IC₅₀ values around 40 nM. ashpublications.org The compound also shows activity against active site mutants, such as D816V, inhibiting cell proliferation with an IC₅₀ of 250 nM in Ba/F3 cells expressing this mutant. ashpublications.org

Downstream Signaling Pathway Modulation by Tandutinib (MLN518) HCl

By inhibiting FLT3, PDGFR, and KIT, tandutinib effectively blocks the activation of major downstream signaling cascades that are crucial for cell survival and proliferation. The most notable of these are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.

Effects on RAS-RAF-MEK-ERK Signaling Cascade

The RAS-RAF-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a critical signaling route activated by receptor tyrosine kinases like FLT3, PDGFR, and KIT. nih.govresearchgate.net This pathway regulates gene expression involved in cell growth and differentiation. researchgate.net The constitutive activation of FLT3 or KIT mutants leads to persistent signaling through this cascade. While direct inhibition of MAPK pathway components by tandutinib is not its primary mechanism, its action on upstream receptors leads to the attenuation of this pathway. selleckchem.com For example, the inhibition of KIT kinase activity by tandutinib has been shown to decrease the phosphorylation of Stat3, a downstream signaling molecule, suggesting a reduction in abnormal signaling essential for transformation by KIT mutants. ashpublications.org

Influence on PI3K-AKT-mTOR Pathway Dynamics

The PI3K-AKT-mTOR pathway is a central regulator of cell growth, survival, and metabolism, and it is one of the most frequently activated signaling pathways in human cancer. escholarship.orgnih.gov Receptor tyrosine kinases, including FLT3, PDGFR, and KIT, directly activate phosphoinositide 3-kinase (PI3K), which in turn activates AKT and subsequently the mammalian target of rapamycin (B549165) (mTOR). nih.govmdpi.com

Research in colon cancer models has shown that tandutinib's inhibition of the c-Kit receptor leads to a direct downstream effect on this pathway. nih.gov Specifically, tandutinib treatment resulted in the inhibited phosphorylation of AKT, mTOR, and the mTORC1 substrate, p70S6 kinase. nih.gov This inhibition of the PI3K-AKT-mTOR signaling axis disrupts cancer cell proliferation and can induce apoptosis. nih.gov The ability of tandutinib to target and suppress this critical survival pathway underscores its therapeutic potential. nih.gov

Impact on STAT Factor Activation and Signaling

This compound exerts a significant inhibitory effect on the Signal Transducer and Activator of Transcription (STAT) signaling pathway, primarily by targeting the upstream receptor tyrosine kinase FLT3 (FMS-like tyrosine kinase 3). In certain hematologic malignancies, particularly Acute Myeloid Leukemia (AML), activating mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase. umaryland.edu This aberrant FLT3 activity results in the persistent, ligand-independent autophosphorylation of the receptor. nih.gov

The constitutively active FLT3 receptor subsequently phosphorylates and activates downstream signaling molecules, most notably STAT5. umaryland.edunih.govashpublications.org The activation of STAT5 is a critical event in FLT3-ITD-mediated leukemogenesis, as it drives the transcription of genes essential for cell survival and proliferation. umaryland.edunih.gov Research has shown that FLT3-ITD can directly target STAT5 for activation, a process that is independent of JAK kinases which are typically involved in STAT activation in other pathways. nih.gov

By inhibiting the autophosphorylation of the FLT3 receptor, Tandutinib effectively blocks the initiation of this aberrant signaling cascade. nih.gov This disruption prevents the subsequent phosphorylation and activation of STAT5. The downstream consequence is the reduced expression of STAT5 target genes, which contributes to the anti-leukemic effects of the compound. Therefore, the impact of Tandutinib on STAT signaling is a direct result of its primary mechanism of action as an FLT3 inhibitor, leading to the shutdown of a key pro-survival pathway in malignant cells. aacrjournals.org

Cellular Responses Induced by Tandutinib (MLT518) HCl

Attenuation of Aberrant Cell Proliferation

Tandutinib has demonstrated potent anti-proliferative activity in malignant cells characterized by activating mutations in its target kinases. The compound effectively inhibits the proliferation of human leukemia cell lines that harbor FLT3-ITD mutations, with reported IC₅₀ values (the concentration required to inhibit 50% of cell growth) of approximately 6 ng/mL. nih.gov In preclinical models using Ba/F3 cells, a murine pro-B cell line, engineered to express various FLT3-ITD mutants, Tandutinib inhibited interleukin-3 (IL-3)-independent growth with IC₅₀ values ranging from 6 to 17 ng/mL. nih.gov

The compound's ability to curb proliferation is directly linked to its inhibition of the constitutively active FLT3 kinase, which drives uncontrolled cell division. nih.gov This targeted action has shown strong synergistic anti-proliferative effects when combined with standard chemotherapy agents like cytarabine (B982) and daunorubicin (B1662515), particularly in FLT3-ITD positive blast cells. elsevierpure.comnih.gov

Table 1: Anti-proliferative Activity of this compound
Cell Line / ModelKey FeatureIC₅₀ ValueReference
Human Leukemia Cell LinesFLT3-ITD Mutation~6 ng/mL nih.gov
Ba/F3 CellsExpressing FLT3-ITD Mutants6 - 17 ng/mL nih.gov

Induction of Programmed Cell Death (Apoptosis) in Malignant Cells

In addition to halting proliferation, Tandutinib actively induces programmed cell death, or apoptosis, in cancer cells. The mechanism of action involves the inhibition of key survival signals that are constitutively active in malignant cells, particularly those dependent on the FLT3 pathway. nih.gov By blocking FLT3 and its downstream effectors like STAT5, Tandutinib disrupts the anti-apoptotic signals that allow cancer cells to evade normal cell death processes. aacrjournals.org

This pro-apoptotic effect has been observed to be particularly potent in FLT3-ITD positive AML cells. elsevierpure.comnih.gov The combination of Tandutinib with conventional chemotherapeutic agents has been shown to produce strong synergistic pro-apoptotic effects in these leukemic blasts. elsevierpure.comnih.gov The induction of apoptosis is a critical component of the compound's therapeutic action, leading to the elimination of malignant cells. The process often involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. aacrjournals.org

Kinase Selectivity and Pharmacological Profiling of Tandutinib Mln518 Hcl in Preclinical Assays

Comprehensive Biochemical Kinase Profiling of Tandutinib (B1684613) (MLN518) HCl

Tandutinib was identified as a potent inhibitor of the type III receptor tyrosine kinase family. nih.govdrugbank.com Its primary targets are FMS-like tyrosine kinase 3 (FLT3), KIT, and platelet-derived growth factor receptor (PDGFR). nih.govdrugbank.com Biochemical assays have determined its inhibitory concentration (IC50) values against these key kinases, demonstrating potent activity in the sub-micromolar range. Specifically, Tandutinib inhibits c-Kit with an IC50 of 0.17 μM, PDGFR with an IC50 of 0.20 μM, and FLT3 with an IC50 of 0.22 μM. medchemexpress.comselleckchem.com

In addition to the wild-type kinases, Tandutinib shows significant activity against mutated forms of FLT3, which are common in certain hematologic malignancies. nih.gov In cellular models, it effectively inhibits the autophosphorylation of FLT3 internal tandem duplication (FLT3-ITD) mutants with IC50 values ranging from 10 to 100 nM. selleckchem.comselleckchem.com Cell-based assays further confirmed its potent inhibition of FLT3, β-PDGFR, and KIT, with IC50 values reported between 95 to 122 ng/mL. nih.govresearchgate.net

Table 1: Biochemical Potency of Tandutinib (MLN518) HCl Against Primary Kinase Targets
Kinase TargetIC50 Value (μM)Reference
c-Kit0.17 medchemexpress.com
PDGFR0.20 medchemexpress.com
FLT30.22 medchemexpress.com

Analysis of this compound Selectivity Spectrum Against the Human Kinome

A critical aspect of kinase inhibitor development is understanding its selectivity across the entire human kinome to predict potential off-target effects. Profiling studies reveal that Tandutinib possesses a very limited spectrum of activity outside of its primary type III receptor kinase targets. nih.gov

Extensive screening against a broad panel of other kinases demonstrated that Tandutinib has little to no significant inhibitory activity against several other kinase families. nih.gov These include Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (KDR), Insulin Receptor (InsR), as well as non-receptor tyrosine kinases like Src and Abl. selleckchem.comselleckchem.com Furthermore, it showed minimal effect on serine/threonine kinases such as Protein Kinase C (PKC), Protein Kinase A (PKA), and Mitogen-Activated Protein Kinases (MAPKs). selleckchem.comselleckchem.com This high degree of selectivity underscores its targeted mechanism of action. A broader pharmacology screen did note some interaction with non-kinase targets, such as the muscarinic and nicotinic acetylcholine (B1216132) receptors, but only at significantly higher concentrations (IC50 values of 434 ng/mL and 483 ng/mL, respectively). nih.gov

Comparative Selectivity Assessment of this compound with Other Kinase Inhibitors (e.g., CSF-1R, FGFR, EGFR, KDR)

To quantify its specificity, the potency of Tandutinib against its primary targets has been compared to its activity against other related and unrelated kinases. The compound exhibits a clear selectivity margin for the type III RTK family.

Preclinical data indicates that Tandutinib has a 15 to 20-fold higher potency for FLT3 compared to another type III kinase, Colony-Stimulating Factor 1 Receptor (CSF-1R), which it inhibits with an IC50 of 3.43 μM. selleckchem.comselleckchem.com The selectivity is even more pronounced when compared against kinases from different families. Tandutinib is over 100-fold more selective for FLT3 than for FGFR, EGFR, and KDR, against which it has minimal activity. selleckchem.comselleckchem.com This comparative selectivity profile is crucial for its pharmacological characterization.

Table 2: Comparative Selectivity of this compound
Kinase TargetIC50 Value (μM)Selectivity Fold (vs. FLT3)Reference
FLT30.221x selleckchem.comselleckchem.com
CSF-1R3.43~15.6x selleckchem.comselleckchem.com
FGFR>22>100x selleckchem.comselleckchem.com
EGFR>22>100x selleckchem.comselleckchem.com
KDR>22>100x selleckchem.comselleckchem.com

Development and Application of Specific Biochemical and Cellular Assays for this compound Activity Measurement

A variety of specialized assays were developed and utilized to precisely measure the biochemical and cellular activity of Tandutinib.

Biochemical Assays: Initial characterization of Tandutinib's inhibitory potential was performed using cell-based receptor autophosphorylation assays. selleckchem.com These assays often utilize an enzyme-linked immunosorbent assay (ELISA) format. For Tandutinib, Chinese Hamster Ovary (CHO) cells were engineered to express the target kinases of interest. selleckchem.com The assay measures the ability of the compound to inhibit ligand-induced autophosphorylation of the kinase, providing a direct readout of its enzymatic inhibition within a cellular context. selleckchem.com Western blotting has also been employed as a key biochemical method to confirm the inhibition of FLT3 phosphorylation in circulating leukemic blasts, providing pharmacodynamic evidence of target engagement. nih.govdrugbank.com

Cellular Assays: To understand the functional consequences of kinase inhibition by Tandutinib, several cellular assays were applied.

Cell Proliferation Assays: The effect of Tandutinib on the growth of cancer cells was measured using cell viability assays. Leukemia cell lines, such as Ba/F3 cells expressing FLT3-ITD mutants and the human AML cell lines Molm-13 and Molm-14, were exposed to increasing concentrations of the inhibitor. selleckchem.comselleckchem.com Viable cells were then quantified, typically by Trypan blue dye exclusion and manual counting, to determine the IC50 for cell growth inhibition. selleckchem.comselleckchem.com

Apoptosis Assays: To determine if the inhibition of cell growth was due to the induction of programmed cell death, apoptosis assays were conducted. These assays use flow cytometry to detect cells in the early and late stages of apoptosis. selleckchem.comselleckchem.com Cells treated with Tandutinib were stained with Annexin V-FITC (to detect externalized phosphatidylserine (B164497) in early apoptosis) and propidium (B1200493) iodide (to identify dead cells with compromised membranes), allowing for the quantification of apoptosis induction. selleckchem.comselleckchem.com These studies showed that Tandutinib treatment leads to significant apoptosis in FLT3-ITD-positive cells. selleckchem.comselleckchem.com

Preclinical Efficacy Studies of Tandutinib Mln518 Hcl in in Vitro and in Vivo Disease Models

Efficacy in Hematologic Malignancy Models

Tandutinib (B1684613) has demonstrated significant preclinical activity in models of hematologic malignancies, particularly those driven by FLT3 mutations.

In Vitro Studies with FLT3-ITD Positive Acute Myelogenous Leukemia (AML) Cell Lines (e.g., Ba/F3, Molm-13, Molm-14)

Tandutinib has shown potent inhibitory effects on the proliferation of AML cell lines harboring internal tandem duplication (ITD) mutations in the FLT3 gene. In murine Ba/F3 cells engineered to express various FLT3-ITD mutants, Tandutinib inhibited interleukin-3 (IL-3)-independent growth and FLT3-ITD autophosphorylation with IC50 values ranging from 6 to 17 ng/mL. Furthermore, in human AML cell lines with endogenous FLT3-ITD mutations, such as Molm-13 and Molm-14, Tandutinib inhibited proliferation with an IC50 value of approximately 6 ng/mL.

Table 1: In Vitro Efficacy of Tandutinib in FLT3-ITD Positive AML Cell Lines
Cell LineDescriptionEndpointIC50 ValueReference
Ba/F3 (expressing FLT3-ITD mutants)Murine pro-B cellsInhibition of IL-3-independent growth and FLT3-ITD autophosphorylation6-17 ng/mL
Human leukemia cell lines (FLT3-ITD positive)Human acute myelogenous leukemiaInhibition of proliferation~6 ng/mL

Ex Vivo Analysis of Primary AML Blasts Sensitivity to Tandutinib (MLN518) HCl

Studies have shown that Tandutinib exhibits activity against primary AML blasts. In a phase 1 clinical trial, ex vivo treatment of circulating leukemic blasts from patients with AML resulted in the inhibition of FLT3 phosphorylation as determined by Western blotting. This indicates that Tandutinib can effectively engage its target in primary patient-derived cancer cells. While specific IC50 values from ex vivo sensitivity assays on primary AML blasts were not detailed in the reviewed literature, the observed target inhibition in these primary cells provides a strong rationale for its clinical investigation.

In Vivo Anti-Leukemic Activity in Murine Xenograft Models of FLT3-Mutated Leukemia

The in vivo anti-leukemic efficacy of Tandutinib has been demonstrated in murine xenograft models. In studies involving nude mice bearing leukemia or lymphoma arising from Ba/F3 cells that express FLT3-ITD mutations, oral administration of Tandutinib led to a significant increase in the survival of the treated animals compared to controls. Although specific data on tumor volume reduction or detailed survival statistics were not available in the reviewed sources, the consistent observation of prolonged survival underscores the potent in vivo anti-leukemic activity of the compound in models of FLT3-mutated leukemia.

Evaluation in Murine Bone Marrow Transplantation Models of Myeloproliferative Disease

Tandutinib has also been evaluated in murine bone marrow transplantation models of myeloproliferative disease driven by FLT3-ITD mutations. In these models, which more closely mimic the systemic nature of leukemia, treatment with Tandutinib resulted in increased survival of the mice. This finding suggests that Tandutinib is effective in a more complex in vivo microenvironment and can control the progression of myeloproliferative disorders initiated by activating FLT3 mutations.

Preclinical Efficacy in Chronic Myelomonocytic Leukemia Models Targeting PDGFRβ Translocations

In addition to its effects on FLT3, Tandutinib is a potent inhibitor of PDGFRβ. This activity has been explored in preclinical models of chronic myelomonocytic leukemia (CMML) characterized by chromosomal translocations involving the PDGFRβ gene. Specifically, in a murine model of CMML driven by the TEL-PDGFRβ fusion oncoprotein, which causes a lethal myeloproliferative disease, Tandutinib treatment was shown to be effective. This demonstrates that the therapeutic potential of Tandutinib extends to other hematologic malignancies driven by the activation of kinases within its inhibitory spectrum.

Efficacy in Solid Tumor Models

While the primary focus of Tandutinib's preclinical evaluation has been on hematologic malignancies, its inhibitory activity against PDGFR and c-Kit suggests potential utility in solid tumors where these signaling pathways are dysregulated. Preclinical data on the efficacy of Tandutinib in solid tumor models is emerging. For instance, based on its activity against PDGFR and c-Kit, Tandutinib was investigated in combination with bevacizumab in a clinical trial for recurrent glioblastoma, suggesting that there was a preclinical rationale for its use in this solid tumor type. Additionally, a phase II clinical study of Tandutinib in patients with metastatic renal cell carcinoma was conducted, indicating that preclinical evidence likely supported its evaluation in this indication as well. However, specific in vitro and in vivo preclinical data for solid tumor models were not available in the reviewed literature.

In Vitro Inhibition of Medulloblastoma Cell Growth through PDGFR-A Targeting

This compound has demonstrated efficacy in preclinical in vitro models of medulloblastoma by targeting the Platelet-Derived Growth Factor Receptor-Alpha (PDGFR-A). Overexpression of PDGFR-A is a documented feature in medulloblastoma. nih.gov Studies utilizing primary cell cultures from mouse medulloblastomas, specifically lines U26137 and U21659, have shown that Tandutinib can inhibit cell growth. nih.gov

Treatment with Tandutinib led to a dose-dependent inhibition of proliferation in these cell lines. nih.gov The concentration at which the growth of both cell lines was inhibited by 50% (IC50) was determined to be 10 μM after 72 hours of treatment. This growth inhibition was directly correlated with a reduction in the phosphorylation of the PDGFR, confirming that Tandutinib was acting on its intended target. nih.gov Furthermore, the inhibition of PDGFR-A by Tandutinib resulted in increased apoptosis, or programmed cell death, in the mouse tumor cells. nih.govnih.gov

In Vitro Efficacy of Tandutinib in Mouse Medulloblastoma Cell Lines
Cell LinePDGFR-A StatusKey In Vitro FindingsReference
U26137 and U21659 (Mouse primary cultures)OverexpressedGrowth inhibited by 50% (IC50) at 10 μM; Reduced PDGFR phosphorylation; Increased apoptosis nih.gov

In Vivo Assessment of this compound in Transgenic Medulloblastoma Mouse Models

The in vivo efficacy of Tandutinib was assessed in a genetically engineered transgenic mouse model of Sonic Hedgehog (SHH)-driven medulloblastoma, which is characterized by the overexpression of PDGFR-A. nih.govnih.gov This model serves as a relevant platform for studying the role of PDGFR-A in this specific central nervous system malignancy. nih.gov

Exploratory Preclinical Studies in Other PDGFR-Driven Solid Tumor Models

Beyond medulloblastoma, the therapeutic potential of Tandutinib has been explored in other solid tumor models where the PDGFR signaling pathway is a key driver of tumorigenesis. Tandutinib is a multi-kinase inhibitor with strong activity against PDGFR-A and related kinases such as PDGFR-B, c-Kit, and Flt-3. nih.govmedchemexpress.com This broad spectrum of activity makes it a candidate for various cancers.

One area of investigation is in high-grade gliomas, such as glioblastoma, where PDGF signaling is known to be important for tumor growth and the development of tumor vasculature. nih.govelsevier.com Preclinical studies have shown that Tandutinib possesses potent anti-glioma activity in vivo. clinicaltrials.gov The mechanism is hypothesized to involve the inhibition of PDGFR on pericytes, which are cells that support and surround the endothelial cells of blood vessels. clinicaltrials.govresearchgate.net By disrupting pericyte function, Tandutinib can interfere with the tumor's blood supply. clinicaltrials.gov Studies have also confirmed that Tandutinib can cross the blood-brain barrier and achieve concentrations in brain tumors that are higher than in plasma, a crucial characteristic for a CNS-targeted therapy. nih.govelsevier.com

The potential for combining Tandutinib with other targeted agents has also been explored. For instance, preclinical rationale supports the combination of PDGFR inhibition with Vascular Endothelial Growth Factor Receptor (VEGFR) inhibition to more effectively target the tumor vasculature. clinicaltrials.govresearchgate.net This has led to the investigation of Tandutinib in combination with agents like bevacizumab for recurrent brain tumors. clinicaltrials.gov

Exploratory Preclinical Studies of Tandutinib in Other Solid Tumors
Tumor ModelPrimary Target/PathwayKey Preclinical FindingsReference
Glioblastoma (Glioma)PDGFR-β on endothelial cells and pericytesPotent anti-glioma activity in vivo; Readily distributes into the brain nih.govelsevier.comclinicaltrials.gov
Recurrent Brain TumorsTumor Vasculature (PDGFR and VEGFR pathways)Rationale for combination with VEGFR inhibitors (e.g., Bevacizumab) to target pericytes and endothelial cells clinicaltrials.govresearchgate.net

Molecular Mechanisms of Resistance to Kinase Inhibitors and Potential Reversal by Tandutinib Mln518 Hcl in Preclinical Contexts

Intrinsic and Acquired Resistance Pathways to FLT3 and PDGFR Inhibitors

Resistance to kinase inhibitors, including those targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR), is a significant challenge in cancer therapy. This resistance can be either intrinsic, where cancer cells are inherently non-responsive, or acquired, developing after an initial response to treatment. The long-term effectiveness of targeted therapies is often limited by the emergence of such resistance.

Mechanisms of resistance are broadly categorized as on-target or off-target. On-target resistance often involves the acquisition of secondary mutations within the kinase domain of the target receptor, such as FLT3 or PDGFR. These mutations can interfere with drug binding or lock the kinase in a permanently active conformation. For instance, in the context of FLT3-mutated Acute Myeloid Leukemia (AML), the development of point mutations in the tyrosine kinase domain (TKD) is a frequent cause of acquired resistance to FLT3 inhibitors. Similarly, for PDGFR inhibitors, secondary resistance mutations are commonly found in the ATP-binding domain or the activation loop.

Off-target resistance involves the activation of alternative or bypass signaling pathways that render the cell independent of the inhibited kinase. Cancer cells can compensate for the blockade of FLT3 or PDGFR by upregulating other signaling cascades. Key downstream pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, can be activated through various mechanisms, providing survival and proliferation signals despite the presence of the inhibitor. Activation of the PI3K/AKT/mTOR pathway has been identified as a critical survival mechanism in imatinib-resistant gastrointestinal stromal tumors (GIST), which often harbor PDGFR mutations. Furthermore, somatic mutations in genes like NRAS can bypass FLT3 signaling, contributing to resistance. Both intrinsic and acquired resistance can lead to a reduction in the efficacy of antineoplastic drugs by causing multiple changes in various cellular pathways.

Modulatory Role of Tandutinib (B1684613) (MLN518) HCl on Drug Efflux Transporters

A distinct mechanism contributing to drug resistance is the increased efflux of therapeutic agents from cancer cells, mediated by ATP-binding cassette (ABC) transporters. These proteins actively pump drugs out of the cell, lowering their intracellular concentration and thus their cytotoxic activity. Preclinical research has demonstrated that Tandutinib (MLN518) HCl can modulate the activity of these transporters, suggesting a role in overcoming multidrug resistance (MDR).

Tandutinib has been shown to directly inhibit the function of Multidrug Resistance Protein 7 (MRP7), also known as ABCC10. MRP7 is an ABC transporter known to confer resistance to various chemotherapeutic agents, including taxanes and vinca (B1221190) alkaloids. In preclinical studies using MRP7-transfected HEK293 cells, Tandutinib was found to inhibit the efflux of MRP7 substrates. This inhibitory action occurs without significantly altering the expression levels of the MRP7 protein itself, indicating a direct functional inhibition of the transporter.

The inhibition of MRP7/ABCC10 by Tandutinib has significant implications for reversing multidrug resistance. By blocking the transporter's efflux function, Tandutinib increases the intracellular accumulation of co-administered drugs that are MRP7 substrates. This resensitizes resistant cells to the cytotoxic effects of these agents.

In preclinical models, Tandutinib significantly enhanced the sensitivity of MRP7-overexpressing cells to paclitaxel (B517696) and vincristine (B1662923). Studies demonstrated that Tandutinib increased the intracellular concentration of radiolabeled paclitaxel by inhibiting its efflux from the cells. The reversal effect was substantial; for example, 10 μM of Tandutinib was shown to completely reverse MRP7-mediated resistance to vincristine and paclitaxel. This suggests that Tandutinib could potentially be used in combination therapies to augment the clinical efficacy of conventional chemotherapeutic agents that are substrates of MRP7.

The table below summarizes the findings from a preclinical study on the effect of Tandutinib on reversing MRP7-mediated drug resistance.

Cell LineDrugCo-treatmentIC₅₀ (nM)Fold Reversal
HEK293-pcDNA3.1 (Control)Paclitaxel-3.52 ± 0.32N/A
HEK-MRP7Paclitaxel-56.04 ± 4.09N/A
HEK-MRP7Paclitaxel10 µM Tandutinib3.3 ± 0.2817.0
HEK-MRP7Vincristine--7.75

Data derived from a study investigating Tandutinib's effect on MRP7-transfected cells. The fold reversal for Vincristine was reported as a factor of 7.75-fold at a 10 µM Tandutinib concentration.

Investigation of Resistance-Conferring Mutations and Alternative Signaling Compensation

The development of specific mutations in the target kinase is a primary mechanism of acquired resistance to inhibitors like Tandutinib. For FLT3, mutations within the activation loop of the kinase domain can confer variable sensitivity to Tandutinib. The emergence of additional TKD mutations in patients with FLT3-ITD positive AML is a known mechanism of resistance following treatment with tyrosine kinase inhibitors. These mutations can prevent the inhibitor from binding effectively, allowing the kinase to remain active.

In the context of PDGFR-driven cancers, secondary mutations within the kinase domain, specifically in the ATP-binding region or the activation loop, are common drivers of resistance. These mutations function similarly by impairing drug binding and sustaining downstream signaling.

Beyond on-target mutations, cancer cells can develop resistance by activating compensatory signaling pathways. This off-target mechanism allows the cell to bypass its dependency on the inhibited kinase. The activation of parallel pathways, such as the RAS/MAPK or PI3K/AKT signaling cascades, can sustain cell proliferation and survival even when FLT3 or PDGFR is effectively blocked. For example, mutations in genes like NRAS, AXL, and PIM1 can reinforce or bypass FLT3 signaling, leading to resistance against FLT3 inhibitors.

Preclinical Combination Therapy Strategies Involving Tandutinib Mln518 Hcl

Synergistic Effects of Tandutinib (B1684613) (MLN518) HCl with Conventional Cytotoxic Agents in AML Models

Preclinical studies have explored the feasibility and efficacy of combining Tandutinib with the standard "7 + 3" induction regimen for AML, which traditionally includes cytarabine (B982) and an anthracycline like daunorubicin (B1662515). nih.govh-och.chunil.ch The primary goal of these investigations was to determine if the addition of a targeted FLT3 inhibitor could potentiate the cytotoxic effects of conventional chemotherapy, especially in AML subtypes with poor prognoses, such as those harboring FLT3 internal tandem duplication (ITD) mutations. nih.govelsevierpure.com

In preclinical AML models, the combination of Tandutinib and cytarabine has demonstrated significant synergistic effects. nih.govelsevierpure.com Research has shown that this combination leads to enhanced antiproliferative and proapoptotic activity against AML cells, particularly those that are FLT3-ITD positive. h-och.chelsevierpure.com The synergy between the two agents suggests that targeting the constitutively active FLT3 signaling pathway with Tandutinib sensitizes the leukemic blasts to the DNA-damaging effects of cytarabine.

Similar to the findings with cytarabine, preclinical studies have reported a synergistic interaction between Tandutinib and daunorubicin. nih.govh-och.chelsevierpure.com The combination displayed pronounced antileukemic effects, leading to increased cell death in FLT3-ITD positive AML cells compared to either agent alone. elsevierpure.com These findings provide a strong preclinical rationale for integrating Tandutinib into the standard anthracycline-containing induction chemotherapy regimens.

AgentCombination PartnerPreclinical ModelKey FindingsReference
Tandutinib (MLN518) HClCytarabineFLT3-ITD positive AML cellsSynergistic antiproliferative and proapoptotic effects. nih.govh-och.chelsevierpure.com
This compoundDaunorubicinFLT3-ITD positive AML cellsStrong synergistic antileukemic activity. nih.govh-och.chelsevierpure.com
This compoundCytarabine + DaunorubicinAML ModelsSynergy is independent of the drug administration sequence. Potential for chemotherapy dose reduction. nih.govh-och.chelsevierpure.com

Combination with Other Targeted Agents in Preclinical Disease Models

Beyond conventional chemotherapy, the therapeutic potential of Tandutinib has been explored in combination with other targeted agents. This approach aims to simultaneously inhibit multiple oncogenic pathways, a strategy that could lead to more profound and durable responses.

The rationale for combining Tandutinib with anti-angiogenic agents is rooted in their complementary mechanisms of action against tumor growth and survival. cancernetwork.comoaepublish.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor progression and is driven by multiple signaling pathways, most prominently the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) pathways. cancernetwork.com

Tandutinib inhibits PDGFR, a key receptor involved in the maturation and stability of new blood vessels by regulating pericytes. medchemexpress.comnih.gov On the other hand, agents like bevacizumab target the VEGF pathway, which is crucial for endothelial cell proliferation and migration. nih.govmdpi.com Preclinical evidence suggests that inhibiting only the VEGF pathway can lead to resistance, as other pro-angiogenic factors, including PDGF, can compensate. mdpi.com Therefore, the dual blockade of both VEGF and PDGF signaling pathways—by combining a VEGF inhibitor with a PDGFR inhibitor like Tandutinib—presents a compelling strategy to achieve a more comprehensive and effective anti-angiogenic effect. nih.gov

The preclinical rationale for combining Tandutinib with VEGF inhibitors has led to clinical investigations in solid tumors, such as glioblastoma. nih.gov In a phase II trial, Tandutinib was combined with bevacizumab for patients with recurrent glioblastoma. nih.gov This combination aimed to leverage the dual inhibition of VEGF, c-Kit, and PDGF pathways. nih.gov While this was a clinical study, its foundation rests on the preclinical concept of targeting multiple pathways involved in angiogenesis and tumor growth. The assessment of such multi-drug regimens in preclinical models helps to establish the potential for synergistic or additive effects before moving into human trials.

Combination StrategyRationaleTarget PathwaysPotential AdvantageReference
Tandutinib + VEGF Pathway Inhibitor (e.g., Bevacizumab)Targeting complementary angiogenesis pathways to overcome resistance.PDGFR (Tandutinib), c-Kit (Tandutinib), VEGF (VEGF Inhibitor)More comprehensive and potent anti-angiogenic effect compared to monotherapy. nih.govmdpi.com

Strategies for Mitigating Potential Preclinical Antagonistic Interactions

While direct preclinical evidence of antagonistic interactions involving this compound is not extensively documented in available literature, the broader context of resistance to FLT3 inhibitors provides insight into strategies for mitigating suboptimal therapeutic outcomes in combination therapies. Resistance, whether primary or acquired, can be viewed as a form of functional antagonism to the intended therapeutic effect. Preclinical research, therefore, focuses on combination strategies designed to overcome these resistance mechanisms, thereby ensuring a synergistic or additive, rather than an antagonistic, outcome.

Mechanisms of resistance to FLT3 inhibitors are multifaceted and can include on-target secondary mutations in the FLT3 gene or off-target activation of alternative signaling pathways. nih.govacs.org The persistence or upregulation of pathways such as PI3K/AKT/mTOR and MAPK/ERK, despite the inhibition of FLT3 phosphorylation, suggests that some leukemia cells can become independent of FLT3 signaling for their survival. nih.gov Consequently, preclinical strategies are often aimed at co-targeting these escape pathways.

One key strategy to circumvent potential antagonism or resistance is the rational combination of FLT3 inhibitors with agents that target parallel or downstream survival pathways. nih.govacs.org For instance, the combination of FLT3 inhibitors with inhibitors of CDK4/6 or PI3K has been explored as a therapeutic strategy to overcome drug resistance in FLT3-ITD positive Acute Myeloid Leukemia (AML). diva-portal.org Such multi-targeted interventions aim to create a more comprehensive blockade of cancer cell signaling, reducing the likelihood of escape and resistance. diva-portal.org

The table below summarizes preclinical studies investigating combination strategies to overcome resistance to FLT3 inhibitors, which can be considered a strategy to mitigate functionally antagonistic outcomes.

Combination StrategyRationaleKey Preclinical FindingsReference(s)
FLT3 Inhibitor + CDK4/6 Inhibitor Target cell cycle regulationThe combination of a CDK4/6 inhibitor (palbociclib) with an FLT3 inhibitor (quizartinib) showed synergistic effects and could overcome resistance in AML cell lines. diva-portal.org
FLT3 Inhibitor + PI3K Inhibitor Inhibit parallel survival pathwayPI3K inhibitors demonstrated efficacy in inhibiting the growth of FLT3-ITD expressing AML cell lines, and their combination with FLT3 inhibitors is proposed as a valuable therapeutic strategy. diva-portal.org
Tandutinib + Chemotherapy (Cytarabine, Daunorubicin) Enhance cytotoxic effectsTandutinib displayed sequence-independent synergistic antileukemic effects with cytarabine and daunorubicin, particularly in FLT3-ITD positive blasts. elsevierpure.comnih.gov
Tandutinib + MRP7 Substrate Drugs (Paclitaxel, Vincristine) Reverse multidrug resistanceTandutinib inhibits the MRP7 transporter, increasing the intracellular concentration and enhancing the sensitivity of cells to MRP7 substrates. nih.govnih.gov

These preclinical combination strategies highlight a proactive approach to preventing or overcoming resistance, which is a key aspect of mitigating potential antagonistic or suboptimal interactions in the development of effective cancer therapies.

Structure Activity Relationship Sar Studies and Analog Development of Tandutinib Mln518 Hcl

Elucidation of Key Structural Features of the Piperazinyl Quinazoline (B50416) Scaffold for Kinase Inhibition

The quinazoline core is a well-established and privileged scaffold in the design of kinase inhibitors, largely due to its ability to mimic the adenine (B156593) ring of ATP and effectively bind to the hinge region of the kinase ATP-binding pocket. nih.govekb.eg SAR studies on numerous quinazoline-based inhibitors have highlighted several key structural features essential for potent kinase inhibition.

The 4-anilinoquinazoline (B1210976) moiety, in particular, has been identified as a critical pharmacophore. nih.govmdpi.com The nitrogen atoms at positions 1 (N-1) and 3 (N-3) of the quinazoline ring are crucial for forming hydrogen bonds with key amino acid residues in the hinge region of the kinase domain. nih.gov Specifically, the N-1 atom often acts as a hydrogen bond acceptor with a backbone NH group of a methionine residue within the ATP binding site, a common interaction for many kinase inhibitors. nih.gov

The piperazine (B1678402) ring connected at the C-4 position of the quinazoline scaffold also plays a significant role. In the case of quinazoline-based EGFR inhibitors, replacing the piperazine with other cyclic amines like morpholine (B109124) or piperidine (B6355638) has been shown to result in a decrease in inhibitory potency, underscoring the importance of the piperazine moiety for optimal activity. nih.gov For Tandutinib (B1684613), the piperazine acts as a linker between the quinazoline core and a substituted phenylurea group, positioning these fragments correctly within the active site for enhanced binding and selectivity. nih.gov

Identification of Pharmacophoric Elements Critical for Tandutinib (MLN518) HCl's Potency and Selectivity

Tandutinib's chemical structure is characterized by a 4-piperazinylquinazoline core with specific substitutions that are critical for its potent and selective inhibition of FLT3, c-Kit, and PDGFR. capes.gov.brnih.gov The molecule is an N-arylpiperazine where one nitrogen is attached to a 6-methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl group, and the other nitrogen is linked to a (p-isopropoxyphenyl)aminocarbonyl group. nih.gov

The key pharmacophoric elements contributing to Tandutinib's activity are:

The Quinazoline Core : As a foundational scaffold, it anchors the inhibitor within the ATP-binding pocket of the target kinases. nih.govekb.eg

Substitutions at C-6 and C-7 : The 6-methoxy and 7-[3-(piperidin-1-yl)propoxy] groups on the quinazoline ring are crucial for enhancing potency and influencing the selectivity profile. Modifications at these positions are a common strategy in the development of quinazoline-based kinase inhibitors to improve their properties. ekb.eg The extended propoxy chain with a terminal piperidine ring likely occupies a specific hydrophobic pocket in the target kinases, contributing to binding affinity.

The Piperazine Linker : This unit connects the quinazoline core to the phenylurea moiety, providing the correct orientation and flexibility for optimal interaction with the enzyme. nih.gov

The Substituted Phenylurea Moiety : The (p-isopropoxyphenyl)aminocarbonyl group at the N-4 position of the piperazine is a key feature that differentiates Tandutinib and contributes significantly to its binding affinity and selectivity. This part of the molecule likely engages in additional interactions outside the primary hinge-binding region.

Tandutinib exhibits high selectivity for type III receptor tyrosine kinases over other kinase families. For instance, it has a 15 to 20-fold higher potency for FLT3 compared to CSF-1R and is over 100-fold more selective for FLT3 than for FGFR, EGFR, and KDR. selleckchem.com This selectivity is a direct result of the specific combination and spatial arrangement of its pharmacophoric elements, which are tailored to fit the unique topology of the ATP-binding sites of FLT3, c-Kit, and PDGFR.

Rational Design and Preclinical Evaluation of Novel this compound Analogs and Derivatives

The development of novel analogs based on the Tandutinib scaffold has been a key area of research to improve potency, selectivity, and pharmacokinetic properties. The rational design of these analogs often involves systematic modifications of the key pharmacophoric elements identified through SAR studies. While specific preclinical data on a wide range of direct Tandutinib analogs is not extensively published in the public domain, the general principles of quinazoline inhibitor development provide a framework for such efforts.

Modifications would typically explore:

Varying the substituents at the 6- and 7-positions of the quinazoline ring : Introducing different alkoxy groups or alternative side chains to probe the limits of the corresponding binding pocket and optimize van der Waals and hydrophobic interactions.

Altering the substitution pattern on the terminal phenylurea group : Exploring the effects of different substituents (e.g., chloro, methyl) at the ortho, meta, and para positions of the phenyl ring to enhance binding affinity for target kinases. nih.gov

Replacing the piperazine linker : Investigating other cyclic diamines or rigid linkers to potentially improve selectivity or alter the pharmacokinetic profile.

The preclinical evaluation of such analogs involves a battery of in vitro and in vivo assays. Tandutinib itself has been shown to potently inhibit the autophosphorylation of FLT3, PDGFR, and c-Kit with IC₅₀ values in the nanomolar range. medchemexpress.comapexbt.com It effectively inhibits the proliferation of leukemia cell lines that harbor FLT3-ITD mutations and induces apoptosis. selleckchem.comapexbt.commedchemexpress.com

Table 1: In Vitro Inhibitory Activity of Tandutinib (MLN518)

Target Kinase/Cell LineAssay TypeIC₅₀ (nM)Reference
FLT3Kinase Assay220 medchemexpress.comselleckchem.com
c-KitKinase Assay170 medchemexpress.com
PDGFRKinase Assay200 medchemexpress.com
FLT3-ITD expressing Ba/F3 cellsCell Growth Inhibition10-100 nih.govmedchemexpress.com
Molm-13 / Molm-14 (FLT3-ITD+)Cell Proliferation10 selleckchem.commedchemexpress.com

Any newly designed analog would be subjected to similar testing to determine its potency and selectivity profile relative to the parent compound, Tandutinib.

Computational Chemistry Approaches in this compound SAR Analysis and Lead Optimization

Computational chemistry plays a pivotal role in modern drug discovery and has undoubtedly been instrumental in the SAR analysis and lead optimization of quinazoline-based kinase inhibitors like Tandutinib. While specific computational studies focused solely on Tandutinib are not widely detailed, the application of these methods is standard practice in the field.

Molecular docking studies are frequently employed to visualize and predict the binding modes of inhibitors within the kinase ATP pocket. nih.gov For the quinazoline scaffold, these studies help to:

Confirm Binding Orientation : Verify that the quinazoline core is positioned correctly in the hinge region to form the critical hydrogen bonds.

Analyze Ligand-Receptor Interactions : Identify key interactions between the inhibitor and amino acid residues of the target kinase, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This information is vital for understanding the basis of potency and selectivity.

Guide Analog Design : By understanding the spatial constraints and properties of the binding site, computational models can help in rationally designing new analogs with improved binding affinity. For instance, if a model reveals an unoccupied hydrophobic pocket near a part of the inhibitor, new analogs can be designed to extend into this pocket to form favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) models are another computational tool used to correlate the chemical structures of a series of compounds with their biological activities. By building a mathematical model, QSAR can predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. These computational approaches help to streamline the drug discovery process, reduce the number of compounds that need to be synthesized, and accelerate the identification of optimized lead candidates.

Advanced Preclinical Methodologies and Future Research Directions for Tandutinib Mln518 Hcl

Application of Omics Technologies (e.g., Proteomics, Phosphoproteomics) to Elucidate Tandutinib (B1684613) (MLN518) HCl's Action

Modern "omics" technologies, particularly proteomics and phosphoproteomics, offer powerful, unbiased methods to deeply understand the mechanism of action of targeted therapies like Tandutinib (MLN518) HCl. These approaches allow for the large-scale, quantitative analysis of proteins and their phosphorylation states, providing a global snapshot of the cellular signaling networks affected by the drug. mdpi.commdpi.com

While extensive proteomic studies specifically on Tandutinib are not widely published, the foundational methods have been well-established for other kinase inhibitors in similar diseases, such as Acute Myeloid Leukemia (AML). mpg.de The primary mechanism of Tandutinib involves the direct inhibition of kinase activity, leading to a decrease in the phosphorylation of its targets. nih.govnih.gov Early preclinical work confirmed this using Western blotting, a targeted protein analysis method, which showed that Tandutinib effectively inhibited the autophosphorylation of FMS-like tyrosine kinase 3 (FLT3) in leukemic blasts. nih.gov This inhibition of phosphorylation is critical, as it blocks the downstream signaling pathways, like the Akt and Erk pathways, that drive cancer cell proliferation and survival. nih.gov

Future research employing advanced mass spectrometry-based proteomics and phosphoproteomics could significantly expand on these initial findings. Such studies would enable the identification of not only the intended effects on primary targets like FLT3, KIT, and Platelet-Derived Growth Factor Receptor (PDGFR) but also unanticipated off-target effects or compensatory signaling pathways that may arise in response to treatment. mdpi.comnih.gov This comprehensive view is crucial for understanding the full spectrum of Tandutinib's biological activity and for identifying potential mechanisms of drug resistance.

Table 9.1: Potential Applications of Proteomics and Phosphoproteomics in Tandutinib Research

Research Question Omics Approach Potential Insights
What is the global impact of Tandutinib on cellular signaling? Global Proteomics & Phosphoproteomics Identification of all protein and phosphorylation changes, revealing both on-target and off-target effects.
How does Tandutinib affect its primary targets and downstream pathways? Targeted Phosphoproteomics Quantify the reduction in phosphorylation of FLT3, KIT, PDGFR, and key nodes in the Akt, Erk, and STAT5 pathways.
What mechanisms lead to Tandutinib resistance? Comparative Proteomics (Sensitive vs. Resistant Cells) Discover upregulated proteins or reactivated signaling pathways that allow cancer cells to evade the drug's effects.

By applying these sophisticated techniques, researchers can build a detailed map of Tandutinib's molecular interactions, paving the way for more effective therapeutic strategies and the development of biomarkers to guide its clinical use.

Development of Complex 3D Cell Culture and Organoid Models for this compound Evaluation

The evaluation of anti-cancer agents is progressively moving beyond traditional two-dimensional (2D) cell monolayers towards more physiologically relevant three-dimensional (3D) culture systems, including organoids. nih.govprima-sci.com These advanced models more accurately replicate the complex architecture, cell-cell interactions, and microenvironment of in vivo tumors. youtube.comnih.gov While specific studies evaluating Tandutinib in 3D or organoid models have not been prominently documented, the development of such systems represents a critical future direction for its preclinical assessment.

Traditional 2D cultures lack the structural and functional complexity of living tissue, which can lead to discrepancies between in vitro findings and clinical outcomes. nih.gov In contrast, 3D models and organoids, which can be derived from patient tissues, can better mimic the heterogeneity and drug-response characteristics of an actual tumor. youtube.com These "mini-tumors" can be cultured long-term and provide a platform for screening therapeutic agents in a setting that better reflects human pathophysiology. nih.gov

For a kinase inhibitor like Tandutinib, these advanced models offer several advantages:

Modeling the Tumor Microenvironment: Organoids can incorporate non-cancerous cells like stromal and immune cells, allowing for the study of how the tumor microenvironment influences Tandutinib's efficacy. nih.gov

Predicting Patient Response: Patient-derived organoids (PDOs) hold significant promise for personalized medicine. By testing Tandutinib on a patient's specific cancer organoids, it may be possible to predict their clinical response to the therapy. nih.gov

Studying Drug Resistance: The development of resistance is a major challenge for targeted therapies. Organoid models can be used to study the emergence of resistance to Tandutinib over time and to test combination therapies that might overcome it. youtube.com

The establishment of AML or other cancer organoids harboring FLT3, KIT, or PDGFR mutations would provide an invaluable, scalable platform for the high-throughput screening and in-depth mechanistic evaluation of Tandutinib. nih.govprima-sci.com

Utilization of Genetically Engineered Preclinical Models to Study Specific Mutations and Pathways

Genetically engineered models are indispensable tools for dissecting the specific molecular interactions between a drug and its targets. For Tandutinib, these models have been fundamental in establishing its mechanism of action and validating its therapeutic potential against cancers driven by specific genetic mutations. nih.govmdpi.com

A key preclinical model used in the development of Tandutinib involved the murine Ba/F3 pro-B cell line, which is dependent on the cytokine IL-3 for survival. These cells were genetically engineered to express various activating mutations of the FLT3 receptor, most notably the internal tandem duplication (FLT3-ITD) commonly found in AML. nih.govmdpi.com This mutation confers IL-3 independence, meaning the cells can proliferate uncontrollably, driven by the constitutively active FLT3 signaling.

Preclinical studies using these engineered cells demonstrated that Tandutinib potently inhibits this mutation-driven growth. nih.gov These findings were crucial in establishing the rationale for pursuing clinical trials in patients with FLT3-mutant AML. nih.govmdpi.com

Table 9.3: Preclinical Findings for Tandutinib in Genetically Engineered Ba/F3 Cells

Engineered Cell Model Key Finding Significance IC₅₀ Value
Ba/F3 cells expressing various FLT3-ITD mutants Tandutinib inhibited IL-3–independent growth. Demonstrates that Tandutinib blocks the oncogenic signaling driven by the FLT3-ITD mutation. 6 to 17 ng/mL

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. nih.gov

Furthermore, in vivo studies using mice engrafted with these FLT3-ITD-expressing Ba/F3 cells showed that oral administration of Tandutinib increased survival. nih.gov These genetically defined models were therefore essential for validating FLT3 as a therapeutic target for Tandutinib and for providing the preclinical evidence needed to advance the compound into clinical investigation for AML. nih.govmdpi.com

Exploring Novel Therapeutic Applications for this compound Beyond its Primary Targets in Preclinical Settings

While Tandutinib was primarily developed as a FLT3 inhibitor for AML, its activity against other type III receptor tyrosine kinases, namely KIT and PDGFR, opens avenues for exploring its use in other malignancies. nih.govnih.gov Preclinical research into these alternative applications could uncover new therapeutic opportunities for this compound.

Table 9.4: Primary Kinase Targets of Tandutinib and Potential Novel Applications

Primary Target Associated Malignancies Rationale for Preclinical Exploration
FLT3 Acute Myeloid Leukemia (AML) mdpi.com Primary indication for Tandutinib development.
KIT Gastrointestinal Stromal Tumors (GIST), Melanoma, Mastocytosis frontiersin.org Activating mutations in KIT are the primary oncogenic driver in most GIST cases. Tandutinib's potent inhibition of KIT (IC₅₀ of 0.17 μM) suggests it could be effective in GIST models, particularly those with mutations sensitive to this class of inhibitor. frontiersin.orgmedchemexpress.com

| PDGFR | Glioblastoma, some sarcomas, Non-Small Cell Lung Cancer (NSCLC) nih.govrsc.org | PDGFR signaling is implicated in tumor growth and angiogenesis. Tandutinib's inhibition of PDGFR (IC₅₀ of 0.20 μM) provides a rationale for testing it in preclinical models of cancers where PDGFR is a known driver. medchemexpress.com A clinical trial has already explored Tandutinib in combination with bevacizumab for glioblastoma. nih.gov |

Beyond monotherapy applications, preclinical studies have indicated that Tandutinib may have significant potential in combination therapies. Research has shown that Tandutinib can act synergistically with standard chemotherapy agents like cytarabine (B982) and daunorubicin (B1662515) in FLT3-ITD positive cell lines. ashpublications.org This synergy was observed regardless of the sequence of administration, suggesting a robust interaction that could allow for dose reductions of cytotoxic agents, potentially decreasing toxicity without sacrificing anti-leukemic activity. ashpublications.org

Another novel preclinical finding is that Tandutinib can function as a modulator of the ATP-binding cassette transporter ABCG2. nih.gov This protein is a key mediator of multidrug resistance and is often expressed on stem-like cancer cells. By inhibiting ABCG2, Tandutinib could potentially re-sensitize resistant tumors to other chemotherapies and more effectively target the cancer stem cell population. nih.gov These findings strongly support further preclinical investigation into Tandutinib's role in combination regimens and as an agent to overcome multidrug resistance.

Q & A

Q. What experimental design considerations are critical when using Tandutinib to inhibit FLT3 in leukemia models?

Tandutinib’s potency against FLT3 (IC50 = 0.22 µM) requires careful optimization of dosing regimens and validation of target engagement. Key considerations include:

  • Dose-response curves : Test concentrations ranging from 10 nM to 10 µM to capture FLT3 inhibition (IC50 ~10–100 nM in FLT3-ITD mutant cells) .
  • Solvent controls : Use DMSO at ≤0.1% (v/v) to avoid cytotoxicity, as Tandutinib is dissolved in DMSO (50 mg/mL stock) .
  • Validation assays : Employ immunoblotting for FLT3 autophosphorylation (e.g., anti-phospho-FLT3 antibodies) and cell proliferation assays (e.g., MTT) to confirm functional inhibition .

Q. How should Tandutinib be stored and reconstituted to ensure stability in cell culture experiments?

  • Storage : Lyophilized powder should be stored at -20°C (stable for 3 years). Reconstituted solutions in DMSO are stable for 1 month at -20°C, but avoid repeated freeze-thaw cycles .
  • Working concentrations : Prepare fresh dilutions in cell culture media to achieve final DMSO concentrations ≤0.1%. Pre-warm solutions to 37°C to prevent precipitation .

Q. What are the common off-target effects of Tandutinib, and how can they be mitigated?

Tandutinib inhibits PDGFR and c-Kit (IC50 ~0.17–0.22 µM) but shows >100-fold selectivity over FGFR, EGFR, and KDR . Mitigation strategies:

  • Control experiments : Use isoform-specific inhibitors (e.g., imatinib for c-Kit) to isolate FLT3-dependent effects.
  • Kinase profiling : Screen against panels of 50+ kinases to identify collateral targets .

Advanced Research Questions

Q. How does Tandutinib reverse multidrug resistance (MDR) via MRP7 inhibition, and what assays validate this mechanism?

Tandutinib inhibits MRP7 (ABCC10)-mediated drug efflux, enhancing intracellular retention of paclitaxel and vincristine. Key methodologies:

  • Paclitaxel accumulation assay : Pre-incubate cells with 10 µM Tandutinib for 1 hr, then measure [³H]-paclitaxel uptake using liquid scintillation counting .
  • Survival curves : Co-treat MRP7-overexpressing cells (e.g., HEK-MRP7) with Tandutinib and chemotherapeutics (e.g., paclitaxel). Calculate dose-modifying factors (DMF) from IC50 shifts (e.g., DMF = 5.2 for paclitaxel) .

Q. What pharmacokinetic challenges arise when using Tandutinib in glioblastoma models, and how can they be addressed?

Despite brain penetration (higher concentrations in brain vs. plasma), Tandutinib failed in a phase II glioblastoma trial due to lack of efficacy . Methodological insights:

  • Tissue distribution studies : Measure drug levels in plasma, brain, and tumor tissues via LC-MS/MS to assess bioavailability.
  • Combination therapy : Pair Tandutinib with radiotherapy or PDGFR inhibitors (e.g., cediranib) to overcome resistance .

Q. How can researchers resolve contradictions in Tandutinib’s efficacy across different cancer models?

For example, Tandutinib shows potent activity in FLT3-ITD+ leukemia (IC50 ~10 nM) but fails in glioblastoma. Strategies include:

  • Genetic profiling : Screen models for FLT3 mutations (e.g., ITD vs. TKD) and compensatory pathways (e.g., PI3K/AKT) .
  • In vivo validation : Use patient-derived xenografts (PDXs) with matched molecular profiles to test context-dependent efficacy .

Methodological Best Practices

Q. How should researchers report Tandutinib-related experiments to ensure reproducibility?

  • Detailed protocols : Specify solvent (DMSO) concentration, incubation times, and assay conditions (e.g., 37°C, 5% CO2) .
  • Data transparency : Include raw data tables (e.g., IC50 values ± SD) and immunoblot images with loading controls (e.g., GAPDH) .
  • Chemical validation : Provide CAS No. (387867-13-2), purity (>99%), and supplier details to avoid batch variability .

Q. What are the limitations of using Tandutinib in long-term in vitro studies?

  • Cytostatic effects : Prolonged exposure (>72 hrs) may induce senescence in non-target cells. Monitor via β-galactosidase staining .
  • Metabolic stability : Assess drug degradation in culture media over time using HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.